CPE Inhibition: Selectivity vs. Analogs
GEMSA inhibits enkephalin convertase (carboxypeptidase E) with a Ki of 8.8 nM, which is quantitatively comparable to guanidinopropylsuccinic acid (GPSA; Ki = 7.5 nM) but distinct from 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (MGTA/MERGETPA), which exhibits a Ki of 2.0 nM for carboxypeptidase N, demonstrating divergent selectivity despite similar core structures [1][2]. This establishes GEMSA as a reference standard for enkephalin convertase inhibition with defined potency parameters.
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 8.8 nM (GEMSA) |
| Comparator Or Baseline | GPSA: Ki = 7.5 nM; MGTA: Ki = 2.0 nM (for CPN) |
| Quantified Difference | GEMSA is 1.17-fold less potent than GPSA against CPE, but ~750-fold less potent than MGTA against CPN |
| Conditions | Purified enkephalin convertase (CPE) from bovine pituitary; competitive inhibition assay using dansyl-Phe-Leu-Arg substrate |
Why This Matters
For researchers requiring specific inhibition of enkephalin convertase over other carboxypeptidases, GEMSA provides a well-characterized, intermediate selectivity profile that differs from both the broader-spectrum MGTA and the slightly more potent GPSA.
- [1] Fricker LD, Plummer TH Jr, Snyder SH. Enkephalin convertase: potent, selective, and irreversible inhibitors. Biochem Biophys Res Commun. 1983;111(3):994-1000. View Source
- [2] Plummer TH Jr, Ryan TJ. A potent mercapto bi-product analogue inhibitor for human carboxypeptidase N. Biochem Biophys Res Commun. 1981;98(2):448-54. doi:10.1016/0006-291x(81)90862-7. View Source
